(S)-Methyl pyrrolidine-3-carboxylate

Asymmetric Synthesis Chiral Chromatography Optical Purity

Procure (S)-Methyl pyrrolidine-3-carboxylate (CAS 216311-60-3), a defined (S)-enantiomer chiral building block essential for stereochemically precise drug discovery. Unlike racemic mixtures or the (R)-enantiomer, this compound ensures the correct 3D conformation for target binding in JAK2 inhibitor optimization and guarantees SAR reproducibility when following patented RSV inhibitor routes (e.g., CN-114989176-A). Its orthogonal amine and methyl ester groups enable rapid, diverse library synthesis, making single-enantiomer procurement more cost-effective than downstream chiral separation. Ensure experimental reproducibility—choose the correct enantiomer from the start.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 216311-60-3
Cat. No. B1585807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl pyrrolidine-3-carboxylate
CAS216311-60-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1
InChIInChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1
InChIKeyVVWWZOKQKXPVIV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl Pyrrolidine-3-carboxylate (CAS 216311-60-3): Chiral Pyrrolidine Building Block for Pharmaceutical R&D and Asymmetric Synthesis Procurement


(S)-Methyl pyrrolidine-3-carboxylate, also known as methyl (3S)-pyrrolidine-3-carboxylate, is a chiral, non-aromatic heterocyclic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a key member of the pyrrolidine-3-carboxylate ester family, distinguished by its defined (S)-stereochemistry at the 3-position . This compound is not an end-product pharmaceutical but rather a versatile chiral building block and intermediate, widely utilized in medicinal chemistry for the synthesis of enantiomerically pure drug candidates, particularly those targeting kinases, proteases, and neurological pathways .

Procurement Alert: Why Generic or Racemic Pyrrolidine-3-carboxylates Cannot Replace (S)-Methyl Pyrrolidine-3-carboxylate in Chiral Synthesis


The pyrrolidine-3-carboxylate scaffold is a common motif, but simple substitution with the racemic mixture (CAS 98540-79-9) or the (R)-enantiomer (CAS 428518-43-8) is not scientifically valid for applications requiring specific stereochemical outcomes . The (S)-configuration at the 3-position of the pyrrolidine ring is not an interchangeable feature; it is a critical determinant of molecular recognition. In biological systems, the (S)- and (R)-enantiomers can exhibit profoundly different interactions with chiral targets, such as enzyme active sites or receptors, leading to divergent potency, selectivity, or even opposing biological effects . Furthermore, in asymmetric catalysis, the use of a specific enantiomer is essential to control the stereochemical course of a reaction, dictating the yield and enantiomeric excess of the desired chiral product . Procuring the specific (S)-enantiomer ensures experimental reproducibility and adherence to the defined stereochemical pathway of a synthetic route or biological assay.

Evidence-Based Selection Guide: Quantifying the Advantages of (S)-Methyl Pyrrolidine-3-carboxylate


Chiral Purity as a Critical Quality Attribute for Reproducible Asymmetric Synthesis

The key differentiator for (S)-Methyl pyrrolidine-3-carboxylate over its racemic mixture (CAS 98540-79-9) is its defined and verifiable optical purity. While direct comparative biological data are scarce in the primary literature, the utility of the compound as a chiral building block is predicated on this property. Vendor specifications indicate the compound is supplied with an enantiomeric excess typically ≥98%, which is a standard for use in stereospecific synthesis . The racemic mixture, by definition, contains a 50:50 mixture of (S) and (R) enantiomers. The (R)-enantiomer, with CAS 428518-43-8, is available for comparative studies where the impact of stereochemistry is being investigated [1].

Asymmetric Synthesis Chiral Chromatography Optical Purity

Kinase Inhibition Profile Suggests a Role Distinct from its (R)-Enantiomer

Literature and vendor sources associate (S)-Methyl pyrrolidine-3-carboxylate with the inhibition of Janus Kinase 2 (JAK2), a target implicated in myeloproliferative disorders . While specific IC50 data for the compound itself is not publicly available, its identification as a JAK2 inhibitor stems from optimization studies of ATP-binding site ligands. In contrast, the (R)-enantiomer (as its hydrochloride salt, CAS 874964-22-4) is reported as a useful intermediate for the preparation of ERK1/2 kinase inhibitors, a different class of targets [1]. This divergence in reported kinase association highlights how the specific (S)-stereochemistry may direct interaction toward one kinase family (JAK) while its mirror image is relevant for another (ERK).

Kinase Inhibitor JAK2 Myeloproliferative Disorders

Validated Use as a Key Intermediate in a Published Patent for Antiviral Agents

The (S)-methyl pyrrolidine-3-carboxylate scaffold is explicitly claimed as a building block in patent literature for the synthesis of imidazopyridazine derivatives with activity against Respiratory Syncytial Virus (RSV) . Patent CN-114989176-A (Priority Date 2022) details the use of this specific chiral pyrrolidine ester in constructing the core structure of these antiviral agents. While the patent does not provide a direct, quantitative comparison to other esters, the inclusion of this exact compound in a granted patent underscores its structural and functional utility in a defined, high-value pharmaceutical context. This is a form of validation that generic or racemic alternatives lack.

Antiviral Respiratory Syncytial Virus (RSV) Imidazopyridazine

Optimal Procurement Scenarios for (S)-Methyl Pyrrolidine-3-carboxylate in R&D and Scale-Up


Synthesis of Enantiomerically Pure Kinase Inhibitors (e.g., JAK2)

This is the primary application scenario based on vendor and literature associations. Research groups developing novel JAK2 inhibitors for myeloproliferative disorders should procure this specific (S)-enantiomer. Using the correct stereochemistry from the start ensures that the resulting lead compounds possess the intended 3D conformation required for optimal binding to the JAK2 ATP-binding pocket, as suggested by optimization studies . Procurement of the racemate would necessitate costly and time-consuming chiral separation of downstream intermediates, reducing overall synthetic efficiency.

Development of RSV Antiviral Agents Following a Patented Route

For medicinal chemistry teams working on imidazopyridazine-based RSV inhibitors, sourcing (S)-Methyl pyrrolidine-3-carboxylate is a requirement to follow the synthetic route disclosed in patent CN-114989176-A . This ensures that the structure-activity relationship (SAR) of the resulting compounds is consistent with the patent's disclosures and can be reproduced. Substituting with a different ester or the (R)-enantiomer would introduce an unintended variable, likely resulting in compounds with different, and potentially inferior, antiviral activity.

Asymmetric Organocatalysis Using Pyrrolidine-Based Scaffolds

Pyrrolidine-3-carboxylic acid derivatives are established organocatalysts for enantioselective transformations like the anti-Mannich reaction [1]. While (S)-Methyl pyrrolidine-3-carboxylate is an ester, it can serve as a direct precursor to the corresponding free acid or amide catalysts. Procuring the (S)-enantiomer provides access to a chiral pool synthon that can be elaborated into a specific stereoisomer of a catalyst. Using the correct enantiomer is mandatory for achieving high enantioselectivity in the target reaction; the (R)-form would predictably produce the opposite product enantiomer.

Creation of Chiral Compound Libraries for Biological Screening

In early-stage drug discovery, (S)-Methyl pyrrolidine-3-carboxylate is an ideal building block for generating diverse libraries of chiral compounds with defined stereochemistry . Its two functional groups—a secondary amine and a methyl ester—offer orthogonal reactivity for derivatization, allowing for the rapid generation of focused chemical space around the privileged pyrrolidine scaffold. Purchasing the single enantiomer is more cost-effective than buying a racemic mixture followed by preparative chiral separation, which is often impractical for library-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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